6-Cyclopropylhexan-1-ol
Description
6-Cyclopropylhexan-1-ol is a primary alcohol with a hexane backbone substituted by a cyclopropyl group at the sixth carbon. Its molecular structure combines the hydrophobic cyclopropyl ring with the hydrophilic hydroxyl group, making it a compound of interest in organic synthesis and material science.
Properties
CAS No. |
61350-86-5 |
|---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
6-cyclopropylhexan-1-ol |
InChI |
InChI=1S/C9H18O/c10-8-4-2-1-3-5-9-6-7-9/h9-10H,1-8H2 |
InChI Key |
FKHKFHHXRGVXLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CCCCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hexan-6-olide (CAS 502-44-3)
Hexan-6-olide (oxepan-2-one) is a seven-membered lactone (C₆H₁₀O₂) with a cyclic ester structure . Unlike 6-Cyclopropylhexan-1-ol, it lacks a hydroxyl group and instead features a ketone oxygen in a ring system. Key differences include:
- Reactivity : Hexan-6-olide undergoes ring-opening polymerization, while this compound’s cyclopropyl group may participate in strain-driven reactions (e.g., hydrogenation or acid-catalyzed rearrangements).
6-(2-Hydroxyethoxy)hexan-1-ol (CAS 23684-16-4)
This diol contains both a hydroxyl group and an ether linkage . Compared to this compound:
- Hydrophilicity : The ether and dual hydroxyl groups enhance water solubility, whereas the cyclopropyl group in this compound would reduce solubility.
- Synthetic Utility : Ether-alcohols like 6-(2-hydroxyethoxy)hexan-1-ol are used in polyurethane foams, while the cyclopropyl analog might serve as a building block for strained hydrocarbon frameworks.
3-Methyl-6-(propan-2-yl)cyclohex-3-en-1-ol
This cyclohexenol derivative (CAS 55708-42-4) shares a hydroxyl group but has a six-membered unsaturated ring . Differences include:
- Ring Strain: The cyclopropyl group in this compound introduces higher ring strain (~27 kcal/mol) compared to the cyclohexenol’s lower strain.
- Stability: Cyclohexenol’s conjugated double bond offers resonance stabilization, absent in the cyclopropyl analog.
Data Table: Key Properties of Comparable Compounds
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